molecular formula C10H10ClFO2 B8079222 3-(3-Chloro-5-fluorophenyl)oxolan-3-ol

3-(3-Chloro-5-fluorophenyl)oxolan-3-ol

Cat. No.: B8079222
M. Wt: 216.63 g/mol
InChI Key: ZEUWJWBAUMHDNR-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran derivative) featuring a 3-chloro-5-fluorophenyl group attached to the oxolan ring at the 3-position. The chloro and fluoro substituents enhance its lipophilicity and metabolic stability, traits often exploited in drug design .

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c11-8-3-7(4-9(12)5-8)10(13)1-2-14-6-10/h3-5,13H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUWJWBAUMHDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=CC(=CC(=C2)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1(C2=CC(=CC(=C2)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “3-(3-Chloro-5-fluorophenyl)oxolan-3-ol” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically involves a series of chemical reactions, including condensation, reduction, and purification steps. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up to meet demand. This involves using large reactors and continuous flow processes to ensure consistent quality and quantity. The industrial methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles wherever possible.

Chemical Reactions Analysis

Types of Reactions

“3-(3-Chloro-5-fluorophenyl)oxolan-3-ol” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.

    Substitution: In this reaction, one functional group in the compound is replaced by another, leading to the formation of substituted products.

Common Reagents and Conditions

The reactions of “this compound” typically involve common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions, including temperature, solvent, and catalyst choice, are carefully controlled to achieve the desired reaction outcomes.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with unique properties and applications.

Scientific Research Applications

“3-(3-Chloro-5-fluorophenyl)oxolan-3-ol” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its use in drug development and treatment of diseases.

    Industry: “this compound” is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of “3-(3-Chloro-5-fluorophenyl)oxolan-3-ol” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The pathways involved can include enzymatic reactions, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

3-(3-Chloro-5-fluorophenyl)pentan-3-ol
  • Structure : A five-carbon aliphatic chain with a hydroxyl group and 3-chloro-5-fluorophenyl substituent at the 3-position.
  • Key Differences : Unlike the oxolan ring, this compound features a linear carbon chain, reducing steric hindrance but increasing conformational flexibility.
  • Applications : Primarily used as a synthetic intermediate for pharmaceuticals or agrochemicals. Four suppliers are listed, indicating industrial relevance .
3-(3-Chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
  • Structure : A dihydrooxazole ring fused with a carboxylic acid group and 3-chloro-2-fluorophenyl substituent.
  • Key Differences : The oxazole ring introduces nitrogen into the heterocycle, altering electronic properties and reactivity. The carboxylic acid group enables salt formation or conjugation.
  • Applications : Likely used as a bioactive scaffold in medicinal chemistry. Molecular weight: 243.62 g/mol .
Fmoc-L-Phe(3-Cl)-OH
  • Structure : A fluorinated and chlorinated phenylalanine derivative with Fmoc (9-fluorenylmethyloxycarbonyl) protection.
  • Key Differences: The amino acid backbone distinguishes it from oxolan-based compounds, making it suitable for peptide synthesis. CAS: 198560-44-0 .
  • Applications : Used in solid-phase peptide synthesis (SPPS) for drug discovery. Restricted for pharmaceutical use due to regulatory requirements .

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
3-(3-Chloro-5-fluorophenyl)oxolan-3-ol* C₁₀H₁₀ClFO₂ 216.64 (calculated) 3-Cl, 5-F on phenyl; oxolan-3-ol Synthetic intermediate
3-(3-Chloro-5-fluorophenyl)pentan-3-ol C₁₁H₁₂ClFO 218.66 3-Cl, 5-F on phenyl; pentanol Agrochemical/pharma synthesis
Fmoc-L-Phe(3-Cl)-OH C₂₄H₂₀ClNO₄ 421.87 Fmoc-protected; 3-Cl on phenyl Peptide synthesis
3-(3-Chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid C₁₀H₇ClFNO₃ 243.62 Oxazole; carboxylic acid Drug candidate scaffold
Key Observations:
  • Electronic Effects : The oxolan ring’s oxygen atom increases polarity compared to purely aliphatic chains (e.g., pentan-3-ol) .
  • Bioactivity : Nitrogen-containing heterocycles (e.g., oxazole) often exhibit enhanced binding to biological targets compared to oxolanes .
  • Synthetic Utility : Fmoc-protected analogs like Fmoc-L-Phe(3-Cl)-OH are critical for controlled peptide assembly, whereas simpler halogenated oxolanes serve as versatile intermediates .

Pharmaceutical Relevance

Halogenated oxolanes are explored for their metabolic stability. The chloro and fluoro groups in this compound may similarly enhance resistance to enzymatic degradation.

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